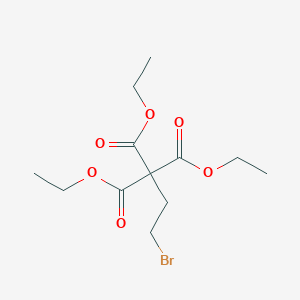

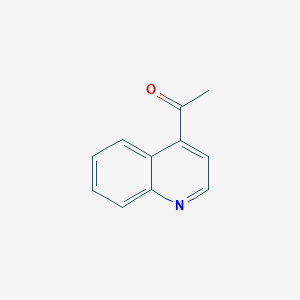

![molecular formula C11H12N2O B1313615 螺[吲哚啉-3,3'-吡咯烷]-2-酮 CAS No. 6786-41-0](/img/structure/B1313615.png)

螺[吲哚啉-3,3'-吡咯烷]-2-酮

描述

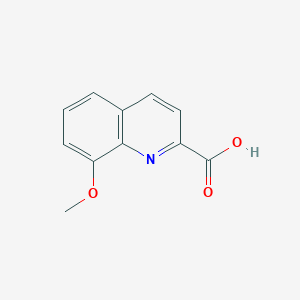

Spiro[indoline-3,3'-pyrrolidin]-2-one, also known as spiroindoline-2-one, is a cyclic compound consisting of a five-membered ring containing two nitrogen atoms and two oxygen atoms. It is a derivative of the amino acid tryptophan and is found in a variety of natural products. It has been studied extensively in the laboratory and has been found to have a wide range of biological activities. This review aims to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of spiroindoline-2-one.

科学研究应用

胺能性 G 蛋白偶联受体的配体开发

螺[吲哚啉-3,3'-吡咯烷]-2-酮衍生物已被探索作为胺能性 G 蛋白偶联受体 (GPCR) 的新配体。Kelemen 等人 (2017) 进行的研究重点是合成螺[吡咯烷基-3,3'-氧吲哚] 生物碱衍生物,使用通过虚拟片段筛选确定的 2'-苯基螺[吲哚啉-3,3'-吡咯烷]-2-酮支架。他们的研究突出了这些化合物在开发对 5-HT6 受体具有亚微摩尔亲和力的配体方面的潜力,表明它们在药物化学中进一步优化的可行性 (Kelemen 等人,2017).

抗菌和乙酰胆碱酯酶抑制活性

Huang 等人 (2018) 研究了新型螺氧吲哚-吡咯烷衍生物的合成及其生物活性。他们通过简便的方法合成了一系列这些衍生物,并评估了它们的抗菌活性。值得注意的是,合成的化合物之一,螺[吲哚啉-3,3'-吡咯烷] 4d,对乙酰胆碱酯酶(一种与阿尔茨海默病相关的酶)表现出显着的抑制活性 (Huang 等人,2018).

螺氧吲哚的对映选择性合成

Chen 等人 (2009) 描述了一种对映选择性方法,用于合成具有高对映纯度的螺[吡咯烷-3,3'-氧吲哚] 衍生物。这项研究很重要,因为这些衍生物表现出重要的生物活性。他们的方法利用不对称催化三组分 1,3-偶极环加成,产生具有优异立体选择性的螺氧吲哚衍生物。该方法为药物化学中构建具有高立体和区域选择性的螺氧吲哚骨架开辟了新途径 (Chen 等人,2009).

使用氧化铝和硅胶合成螺氧吲哚衍生物

Wang 等人 (2018) 开发了一种使用硅胶和氧化铝合成螺[吲哚啉-3,3'-吡咯烷]-2-酮的方法。该方法涉及在纯净条件下基于色胺衍生的炔磺酰胺底物的顺序转化。该研究证明了该方法对官能团的耐受性及其在 coerulescine 和 horsfiline 等吲哚生物碱形式合成中的应用 (Wang 等人,2018).

三卤代螺氧吲哚的合成

Barkov 等人 (2016) 探索了三卤代螺[吲哚啉-3,2'-吡咯烷]-2-酮和螺[吲哚啉-3,3'-吡咯烷]-2-酮的合成。他们的方法涉及稳定的偶氮甲基与 3,3,3-三卤代-1-硝基丙烯的 1,3-偶极环加成。这项研究因其高区域和非对映选择性而引人注目,有效地产生了一系列螺氧吲哚衍生物 (Barkov 等人,2016).

螺氧吲哚生物碱的合成策略

Marti 和 Carreira (2003) 综述了合成螺[吡咯烷-3,3'-氧吲哚] 环系的不同策略,该环系是几种具有显着生物活性的生物碱的核心结构。他们重点介绍了 coerulescine、horsfiline 和 elacomine 等生物碱的最新合成方法,突出了这些化合物在生物学和药理学研究中的重要性 (Marti & Carreira, 2003).

螺氧吲哚在抗糖尿病剂合成中的应用

Teja 等人 (2020) 进行了一项研究,合成螺-[吲哚啉-3,3'-吡咯烷/吡咯烷]-2-酮作为潜在的抗糖尿病剂。他们的方法涉及 Cu–TEMPO 催化的脱氢,然后进行 1,3-偶极环加成。合成的化合物表现出有希望的抗氧化和抗糖尿病活性,使其在寻找新的治疗剂方面具有重要意义 (Teja 等人,2020).

作用机制

Target of Action

Spiro[indoline-3,3’-pyrrolidin]-2-one is a complex organic compound that is found as a core motif in an array of biologically active natural products, pharmaceuticals, and their analogues Its absolute and relative configurations have been proven to play a key role in the biological activity of spirocyclic compounds .

Mode of Action

The mode of action of Spiro[indoline-3,3’-pyrrolidin]-2-one involves a diastereodivergent synthesis through base-promoted (3 + 2) cycloadditions . The catalysts used in this process have full control over the configuration of the stereocenters . When a Lewis base is used as a catalyst, good yields and excellent diastereoselectivities are obtained, regardless of the properties of the substituents . Conversely, spiro[indoline-3,3’-pyrrolidin]-2-ones of a different diastereoisomer are produced in good yields when a Brønsted base is used .

Biochemical Pathways

The compound’s synthesis involves a series of chemical reactions, including base-promoted (3 + 2) cycloadditions . This process results in the formation of spirocyclic compounds with varied biological activities .

Pharmacokinetics

The compound’s synthesis involves a series of chemical reactions that could potentially influence its bioavailability .

Result of Action

The compound’s absolute and relative configurations have been proven to play a key role in the biological activity of spirocyclic compounds .

Action Environment

The compound’s synthesis involves a series of chemical reactions that could potentially be influenced by environmental conditions .

生化分析

Biochemical Properties

Spiro[indoline-3,3’-pyrrolidin]-2-one plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been found to interact with various enzymes, including kinases and proteases, influencing their catalytic activities. For instance, Spiro[indoline-3,3’-pyrrolidin]-2-one can act as an inhibitor of certain kinases, thereby affecting phosphorylation processes critical for cell signaling pathways. Additionally, it binds to specific proteins, altering their conformation and function, which can lead to changes in cellular processes such as apoptosis and cell proliferation .

Cellular Effects

The effects of Spiro[indoline-3,3’-pyrrolidin]-2-one on cells are multifaceted, impacting various cellular processes and functions. It has been observed to influence cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are essential for cell growth, differentiation, and survival. Spiro[indoline-3,3’-pyrrolidin]-2-one can modulate gene expression by affecting transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites and energy production within the cell .

Molecular Mechanism

At the molecular level, Spiro[indoline-3,3’-pyrrolidin]-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity and function. For example, Spiro[indoline-3,3’-pyrrolidin]-2-one can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate access or altering enzyme conformation . Additionally, it can activate or inhibit signaling pathways by interacting with receptors or signaling proteins, leading to downstream effects on gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[indoline-3,3’-pyrrolidin]-2-one can change over time due to its stability and degradation properties. Studies have shown that Spiro[indoline-3,3’-pyrrolidin]-2-one is relatively stable under physiological conditions, maintaining its activity over extended periods . It can undergo degradation in the presence of certain enzymes or under specific environmental conditions, leading to a decrease in its efficacy . Long-term studies have indicated that prolonged exposure to Spiro[indoline-3,3’-pyrrolidin]-2-one can result in adaptive cellular responses, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Spiro[indoline-3,3’-pyrrolidin]-2-one vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, Spiro[indoline-3,3’-pyrrolidin]-2-one can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .

Metabolic Pathways

Spiro[indoline-3,3’-pyrrolidin]-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, Spiro[indoline-3,3’-pyrrolidin]-2-one can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Spiro[indoline-3,3’-pyrrolidin]-2-one is transported and distributed through interactions with transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target cells . Additionally, binding proteins can sequester Spiro[indoline-3,3’-pyrrolidin]-2-one, affecting its localization and availability for biochemical interactions .

Subcellular Localization

The subcellular localization of Spiro[indoline-3,3’-pyrrolidin]-2-one is critical for its activity and function. It can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of Spiro[indoline-3,3’-pyrrolidin]-2-one within these compartments can influence its interactions with biomolecules and its overall biological activity .

属性

IUPAC Name |

spiro[1H-indole-3,3'-pyrrolidine]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-10-11(5-6-12-7-11)8-3-1-2-4-9(8)13-10/h1-4,12H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSHLSLQUHZOMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449607 | |

| Record name | spiro[indoline-3,3'-pyrrolidin]-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6786-41-0 | |

| Record name | Spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6786-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | spiro[indoline-3,3'-pyrrolidin]-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthetic route to Spiro[indoline-3,3′-pyrrolidin]-2-ones described in the research paper?

A: The paper describes a novel method for synthesizing Spiro[indoline-3,3′-pyrrolidin]-2-ones using readily available tryptamine-derived ynesulfonamide substrates. [] This method utilizes silica gel and alumina as mediators and proceeds under neat conditions, offering a potentially more sustainable and efficient alternative to traditional synthetic approaches. The researchers successfully prevented the undesired Wagner-Meerwein rearrangement by trapping the spiroindoleninium intermediate with water, showcasing control over the reaction pathway. [] Furthermore, the method's tolerance for various functional groups was investigated, highlighting its versatility for potential applications in synthesizing diverse Spiro[indoline-3,3′-pyrrolidin]-2-one derivatives. []

Q2: How did the researchers investigate the mechanism of this novel synthetic route?

A: The researchers employed isotope-labeling experiments to gain a deeper understanding of the sequential transformation leading to Spiro[indoline-3,3′-pyrrolidin]-2-ones. [] By strategically incorporating isotopes into the starting materials and tracking their presence in the final product and intermediates, the team could delineate the step-by-step mechanism of the reaction. This mechanistic insight is crucial for optimizing reaction conditions, exploring potential variations, and applying the method to synthesize other complex molecules. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

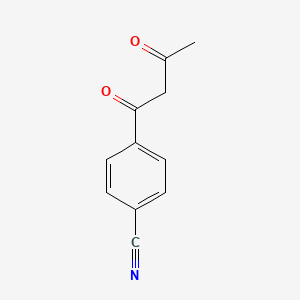

![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)